![molecular formula C12H18 B14600249 Dodecahydrodicyclopenta[cd,gh]pentalene CAS No. 60606-96-4](/img/structure/B14600249.png)
Dodecahydrodicyclopenta[cd,gh]pentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of dodecahydrodicyclopenta[cd,gh]pentalene involves multiple steps, typically starting from simpler hydrocarbons. One common synthetic route includes the cyclization of linear precursors under specific conditions to form the polycyclic structure The reaction conditions often involve the use of catalysts and high temperatures to facilitate the formation of the desired product
Chemical Reactions Analysis
Dodecahydrodicyclopenta[cd,gh]pentalene undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketones, while reduction may yield fully saturated hydrocarbons .
Scientific Research Applications
Dodecahydrodicyclopenta[cd,gh]pentalene has several applications in scientific research. In chemistry, it is used as a model compound to study the properties of nonalternant hydrocarbons and their π-conjugated systems . In biology and medicine, its derivatives are investigated for potential therapeutic applications due to their unique electronic properties. In industry, this compound can be used in the development of advanced materials with specific electronic characteristics .
Mechanism of Action
The mechanism of action of dodecahydrodicyclopenta[cd,gh]pentalene involves its interaction with molecular targets through its π-conjugated system . This interaction can affect various pathways, depending on the specific application. For example, in electronic materials, the compound’s unique electronic properties can influence conductivity and other characteristics. In biological systems, its derivatives may interact with enzymes or receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Dodecahydrodicyclopenta[cd,gh]pentalene is unique among nonalternant hydrocarbons due to its specific structure and electronic properties . Similar compounds include azulene, pentalene, and heptalene, which also feature nonalternant π-conjugated systems . this compound stands out due to its higher degree of hydrogenation and distinct molecular framework .
Properties
CAS No. |
60606-96-4 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
tetracyclo[7.2.1.04,11.06,10]dodecane |
InChI |
InChI=1S/C12H18/c1-2-8-6-10-4-3-9-5-7(1)11(8)12(9)10/h7-12H,1-6H2 |
InChI Key |
MRCRJVMFYSQAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CCC4C3C2C1C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


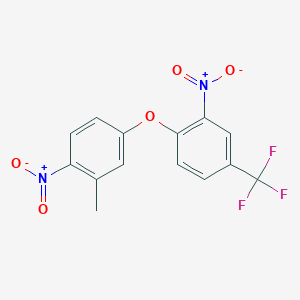
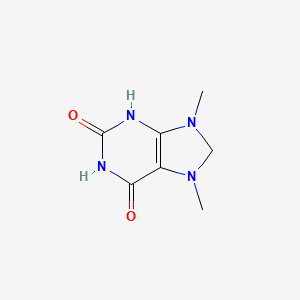
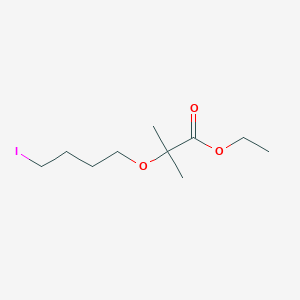
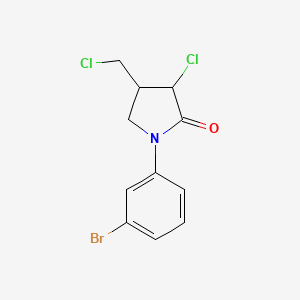
![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)
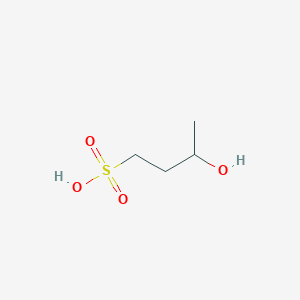
![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)
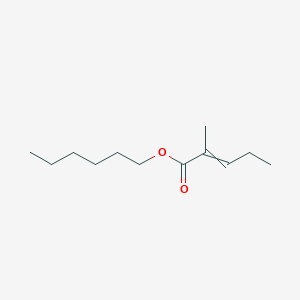
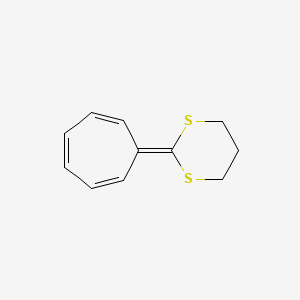
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)
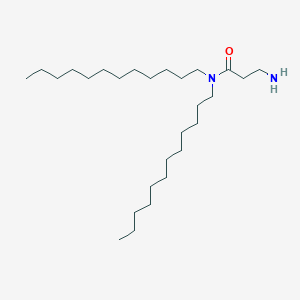
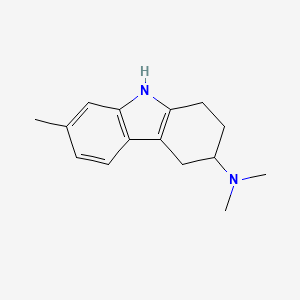

![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)
